Cas no 83926-73-2 (4-cyclohexyl-2-methylbutan-2-ol)

4-cyclohexyl-2-methylbutan-2-ol structure
83926-73-2 structure
Product name:4-cyclohexyl-2-methylbutan-2-ol
CAS No:83926-73-2
MF:C11H22O
MW:170.291783809662
CID:734045
PubChem ID:14434313

4-cyclohexyl-2-methylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanepropanol, a,a-dimethyl-
    • Cyclohexanepropanol,2,2-dimethyl-
    • Cyclohexanepropanol, alpha,alpha-dimethyl-
    • .alpha.,.alpha.-dimethyl-Cyclohexanepropanol
    • 4-cyclohexyl-2-methyl-2-butanol
    • 4-cyclohexyl-2-methylbutan-2-ol
    • α,α-Dimethylcyclohexanepropanol (ACI)
    • 2-Methyl-4-cyclohexylbutan-2-ol
    • Coranol
    • Inchi: 1S/C11H22O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
    • InChI Key: KZZASWGRLOTITL-UHFFFAOYSA-N
    • SMILES: OC(CCC1CCCCC1)(C)C

4-cyclohexyl-2-methylbutan-2-ol Security Information

4-cyclohexyl-2-methylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1839185-0.05g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
0.05g
$468.0 2023-09-19
Enamine
EN300-1839185-0.5g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
0.5g
$535.0 2023-09-19
Enamine
EN300-1839185-2.5g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
2.5g
$1089.0 2023-09-19
Enamine
EN300-1839185-5.0g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
5g
$2692.0 2023-06-02
Enamine
EN300-1839185-0.1g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
0.1g
$490.0 2023-09-19
Enamine
EN300-1839185-5g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
5g
$1614.0 2023-09-19
Enamine
EN300-1839185-10g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
10g
$2393.0 2023-09-19
Enamine
EN300-1839185-1.0g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
1g
$928.0 2023-06-02
Enamine
EN300-1839185-0.25g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
0.25g
$513.0 2023-09-19
Enamine
EN300-1839185-10.0g
4-cyclohexyl-2-methylbutan-2-ol
83926-73-2
10g
$3992.0 2023-06-02

4-cyclohexyl-2-methylbutan-2-ol Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  5 h, 8.1 MPa, 170 °C
2.1 Reagents: Zinc chloride ,  Hydrochloric acid Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt; 5 h, reflux
3.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated
3.2 40 - 50 °C; 2 - 3 h, 50 °C
3.3 cooled; 1 h, rt
3.4 Reagents: Acetic acid Solvents: Water
Reference
Synthesis of new fragrance-coranol and its acetate
Ruan, Libo; et al, Jingxi Huagong, 2009, 26(12), 1211-1214

Synthetic Routes 2

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Iron-Mesoionic Carbene Complex for Catalytic Intramolecular C-H Amination Utilizing Organic Azides
Stroek, Wowa; et al, Journal of the American Chemical Society, 2021, 143(48), 20157-20165

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt; 5 h, reflux
2.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated
2.2 40 - 50 °C; 2 - 3 h, 50 °C
2.3 cooled; 1 h, rt
2.4 Reagents: Acetic acid Solvents: Water
Reference
Synthesis of new fragrance-coranol and its acetate
Ruan, Libo; et al, Jingxi Huagong, 2009, 26(12), 1211-1214

Synthetic Routes 4

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C-H bond amination
Stroek, Wowa; et al, Catalysis Science & Technology, 2023, 13(4), 958-962

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated
1.2 40 - 50 °C; 2 - 3 h, 50 °C
1.3 cooled; 1 h, rt
1.4 Reagents: Acetic acid Solvents: Water
Reference
Synthesis of new fragrance-coranol and its acetate
Ruan, Libo; et al, Jingxi Huagong, 2009, 26(12), 1211-1214

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  72 h, 60 °C
2.1 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C-H bond amination
Stroek, Wowa; et al, Catalysis Science & Technology, 2023, 13(4), 958-962

Synthetic Routes 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient C-H Amination Catalysis Using Nickel-Dipyrrin Complexes
Dong, Yuyang ; et al, Journal of the American Chemical Society, 2020, 142(25), 10996-11005

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  72 h, 60 °C
2.1 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Iron-Mesoionic Carbene Complex for Catalytic Intramolecular C-H Amination Utilizing Organic Azides
Stroek, Wowa; et al, Journal of the American Chemical Society, 2021, 143(48), 20157-20165

Synthetic Routes 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  12 h, 60 °C
2.1 Solvents: Tetrahydrofuran ;  3 h, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient C-H Amination Catalysis Using Nickel-Dipyrrin Complexes
Dong, Yuyang ; et al, Journal of the American Chemical Society, 2020, 142(25), 10996-11005

4-cyclohexyl-2-methylbutan-2-ol Raw materials

4-cyclohexyl-2-methylbutan-2-ol Preparation Products

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